molecular formula C8H5Cl2N5O B13804737 2,6-dichloro-N-(2H-tetrazol-5-yl)benzamide CAS No. 544450-99-9

2,6-dichloro-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13804737
CAS No.: 544450-99-9
M. Wt: 258.06 g/mol
InChI Key: MYGDEFJIEXWRHD-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, and a tetrazole ring attached to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation of the tetrazole ring can lead to the formation of different oxidation states and products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Reduction Reactions: Products include reduced amines or other derivatives.

    Oxidation Reactions: Products include oxidized tetrazole derivatives.

Scientific Research Applications

2,6-Dichloro-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as metal-organic frameworks.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving tetrazole-containing molecules.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit or modulate their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2H-tetrazol-5-yl)benzamide
  • 2,6-Dichloro-N-(2H-tetrazol-5-yl)benzoic acid
  • 2,6-Dichloro-N-(2H-tetrazol-5-yl)benzylamine

Uniqueness

2,6-Dichloro-N-(2H-tetrazol-5-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the tetrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications, particularly in the development of new drugs and materials.

Properties

CAS No.

544450-99-9

Molecular Formula

C8H5Cl2N5O

Molecular Weight

258.06 g/mol

IUPAC Name

2,6-dichloro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C8H5Cl2N5O/c9-4-2-1-3-5(10)6(4)7(16)11-8-12-14-15-13-8/h1-3H,(H2,11,12,13,14,15,16)

InChI Key

MYGDEFJIEXWRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NNN=N2)Cl

Origin of Product

United States

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